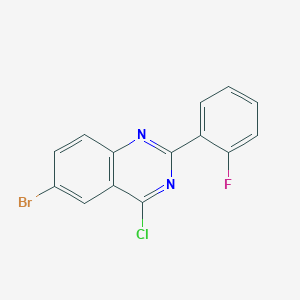

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Übersicht

Beschreibung

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H7BrClFN2 and a molecular weight of 337.57 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism makes it a potential candidate for the development of new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-chlorophenol: A biologically inactive metabolite of profenofos, an organophosphorus pesticide.

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Another quinazoline derivative with similar structural features.

Uniqueness

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in antimicrobial and anticancer research, set it apart from other similar compounds .

Biologische Aktivität

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer treatment. Quinazolines are known for their ability to inhibit various biological targets, including kinases involved in tumor progression.

Chemical Structure and Properties

The molecular formula of this compound is C14H7BrClFN2, with a molar mass of 337.57 g/mol. Its structure includes halogen substituents (bromine, chlorine, and fluorine), which significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H7BrClFN2 |

| Molar Mass | 337.57 g/mol |

| CAS Number | 760947-12-4 |

| Storage Conditions | 2-8 °C |

The biological activity of this compound primarily involves its interaction with the epidermal growth factor receptor (EGFR), a key player in many cancers. The compound acts as an inhibitor of EGFR, thereby preventing downstream signaling that leads to cell proliferation and survival.

Key Mechanisms:

- EGFR Inhibition : This compound has shown potent inhibitory activity against EGFR, which is crucial for the growth of various tumors.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by disrupting normal cell cycle progression.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the S phase, further inhibiting cancer cell proliferation.

Biological Activity and Efficacy

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 | |

| SW-480 (Colorectal Cancer) | 2.3 ± 0.91 | |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations ranging from 5 µM to 15 µM, the compound significantly induced apoptotic death in A549 cells, with late apoptosis rates reaching up to 65% at higher concentrations .

- Comparative Analysis with Other Compounds : When compared to standard treatments like Cisplatin, this compound exhibited superior antiproliferative effects against certain cancer types, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound towards EGFR, confirming its role as a competitive inhibitor . These studies provide insights into how structural modifications can enhance efficacy.

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHQFLGDULAYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593794 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760947-12-4 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.